A 939572 -

A 939572

Catalog Number: EVT-254546
CAS Number:
Molecular Formula: C20H22ClN3O3
Molecular Weight: 387.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent stearoyl-CoA desaturase 1 (SCD1) inhibitor (IC50 = 0.4 nM). Selective for SCD1 over a range of kinases and hERG channels. Inhibits proliferation of squamous cell carcinoma FaDu cells in vitro. Also induces cell death of undifferentiated human embryonic stem cells (ESCs). Orally bioavailable.
Source and Classification

A939572 was developed as part of a series of compounds aimed at inhibiting SCD1 activity. Its classification falls under the category of fatty acid desaturase inhibitors, specifically targeting the SCD enzyme family, which includes isoforms like hSCD1 and hSCD5. The compound has been studied in various preclinical models to assess its efficacy and safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of A939572 involves several chemical reactions that focus on constructing a urea-containing analog. The process typically employs techniques such as:

  • Shape Analysis: This involves computational methods to predict the three-dimensional conformation of the compound.
  • Molecular Docking Simulations: These simulations help in understanding how A939572 interacts with the active site of SCD1.
  • Quantitative Structure-Activity Relationship (QSAR) Parameters: These parameters are analyzed to optimize the compound's activity against SCD1.

The synthesis pathway includes multiple steps such as condensation reactions, followed by purification techniques like chromatography to isolate the final product with high purity.

Molecular Structure Analysis

Structure and Data

A939572's molecular structure features a urea moiety, which is critical for its inhibitory action on SCD1. The compound's specific structural formula includes:

  • Molecular Formula: C12_{12}H15_{15}N3_{3}O
  • Molecular Weight: Approximately 219.27 g/mol

The structural characteristics allow for effective binding to the SCD1 enzyme, facilitating its inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

A939572 functions primarily through competitive inhibition of SCD1. The key chemical reactions involved include:

  • Inhibition Reaction: A939572 binds to the active site of SCD1, preventing the enzyme from converting saturated fatty acids into their monounsaturated counterparts.
  • Impact on Fatty Acid Profiles: Inhibition leads to an accumulation of saturated fatty acids and a reduction in monounsaturated fatty acids within cells, which can trigger various downstream metabolic effects.

Experimental studies have shown that treatment with A939572 alters lipid profiles significantly, affecting cell viability and promoting apoptosis in cancer cells.

Mechanism of Action

Process and Data

The mechanism by which A939572 exerts its effects involves several steps:

  1. Binding to SCD1: A939572 binds competitively to the active site of SCD1, inhibiting its enzymatic activity.
  2. Alteration in Lipid Metabolism: This inhibition disrupts normal lipid metabolism, leading to increased levels of saturated fatty acids.
  3. Induction of Apoptosis: Elevated saturated fatty acids can induce stress responses within cells, leading to mitochondrial dysfunction and increased reactive oxygen species (ROS) production. This cascade ultimately results in programmed cell death (apoptosis), particularly noted in colorectal cancer models.

Studies have demonstrated that this mechanism is effective across various cancer types, highlighting A939572's potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

A939572 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary but typically falls within a range suitable for pharmaceutical applications.

These properties are crucial for its formulation into therapeutic agents.

Applications

Scientific Uses

A939572 has several promising applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in targeting metabolic vulnerabilities in cancers such as acute myeloid leukemia and colorectal cancer. Studies indicate that A939572 enhances the effectiveness of standard chemotherapy by sensitizing cancer cells to treatment.
  • Metabolic Disorder Research: The compound is also being explored for its potential role in managing obesity and insulin resistance through modulation of lipid metabolism.
  • Biochemical Studies: Researchers utilize A939572 to study the role of SCD1 in cellular processes, including lipid metabolism, cell signaling, and apoptosis.
Introduction to SCD1 as a Therapeutic Target in Oncogenesis

Stearoyl-CoA Desaturase 1 (SCD1) is an endoplasmic reticulum-bound metalloenzyme that catalyzes the Δ9-desaturation of saturated fatty acids (SFAs), primarily converting stearic acid (C18:0) and palmitic acid (C16:0) into monounsaturated fatty acids (MUFAs) oleic acid (C18:1) and palmitoleic acid (C16:1). This reaction introduces a critical cis-double bond between carbons 9 and 10 of fatty acyl-CoA substrates, fundamentally altering lipid physicochemical properties [1] [8]. SCD1 serves as a pivotal metabolic nexus, integrating nutrient status with membrane architecture, signaling pathway activation, and cellular stress responses. In oncology, SCD1 overexpression is increasingly recognized as a hallmark of metabolic reprogramming across diverse malignancies, driving tumor growth, metastasis, and therapy resistance through lipidomic remodeling [1] [5] [8]. The enzyme’s central role in maintaining MUFA:SFA balance positions it as a compelling target for pharmacological intervention, with small-molecule inhibitors like A939572 emerging as key experimental tools and therapeutic candidates.

Role of Stearoyl-CoA Desaturase 1 (SCD1) in Lipid Metabolism and Cancer Cell Survival

SCD1 occupies a critical position in cancer lipid metabolism by regulating the flux of fatty acids into biosynthetic and signaling pathways. Its overexpression generates a lipid landscape dominated by MUFAs, which confers multiple survival advantages to malignant cells:

  • Membrane Dynamics and Fluidity: SCD1-derived MUFAs (particularly oleate) are preferentially incorporated into phospholipids, reducing membrane rigidity and enhancing fluidity. This facilitates membrane curvature during vesicle trafficking, growth factor receptor clustering, and metastatic cellular invasion. Cancer cells exhibit MUFA enrichment in phosphatidylcholine and phosphatidylethanolamine, directly correlating with SCD1 activity [1] [8].

  • Lipogenic Dependence: Unlike normal cells, carcinomas rely heavily on de novo lipogenesis. SCD1 couples with upstream enzymes (ACLY, ACC, FASN) to convert glycolytic intermediates into MUFA-rich structural and storage lipids. Knockdown studies demonstrate that SCD1 loss reduces phospholipid and triacylglycerol synthesis by >50%, starving tumors of essential membrane components [5] [8].

  • Evasion of Lipotoxicity: SFAs accumulate during rapid lipogenesis and induce endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and apoptosis. SCD1 acts as a "safety valve" by converting cytotoxic SFAs into inert MUFAs. Inhibiting SCD1 (e.g., with A939572) triggers SFA-induced lipotoxicity, particularly in tumors with high basal lipogenesis [4] [6].

  • Cancer Stem Cell (CSC) Maintenance: CSCs in glioblastoma, ovarian, and renal carcinomas exhibit elevated MUFA: SFA ratios and SCD1 expression. MUFA enrichment maintains CSC self-renewal via fluid membrane microdomains that concentrate oncogenic signaling complexes (e.g., Wnt/β-catenin). Pharmacological SCD1 inhibition depletes CSCs and sensitizes them to chemotherapy [1] [6].

  • Ferroptosis Suppression: SCD1 protects against iron-dependent lipid peroxidation by reducing PUFA incorporation into membranes and generating oleate for antioxidant phospholipid remodeling. A939572 sensitizes gastric cancer cells to ferroptosis, revealing a novel vulnerability [10].

Table 1: SCD1 Overexpression in Human Cancers and Functional Consequences

Cancer TypeSCD1 Elevation vs. NormalKey Tumor-Promoting MechanismsClinical Correlation
Clear Cell RCC61-86% of tumors [7]HIF-2α-driven lipogenesis; LD accumulation; ER stress suppressionShorter OS (HR=2.31; p=0.003) [7]
Gastric CancerTCGA-STAD cohortStemness enhancement; cell cycle progression; anti-ferroptosisPoor OS (p<0.0001); advanced stage [10]
Breast Cancer3-5 fold [5]MUFA-rich phospholipid signaling; CSC maintenanceShorter relapse-free survival [5]
Hepatocellular CarcinomamRNA & protein [5]Lipid droplet biogenesis; AMPK suppression; apoptosis resistanceAssociation with vascular invasion [5]
Lung AdenocarcinomaProtein overexpressionMembrane fluidity for migration; EGFR signaling; autophagy modulationPoor differentiation; nodal metastasis [3]

Rationale for Targeting SCD1 in Clear Cell Renal Cell Carcinoma (ccRCC) and Other Malignancies

ccRCC provides a paradigmatic model for SCD1 targeting due to its distinctive metabolic dependencies. The disease is characterized by:

  • VHL-HIF-Lipogenesis Axis: Loss of von Hippel-Lindau (VHL) tumor suppressor stabilizes HIF-2α, which transcriptionally activates SCD1 and other lipogenic genes. This drives massive lipid droplet accumulation, a defining histological feature. SCD1-generated oleate constitutes >30% of neutral lipids in ccRCC cores, fueling energy storage and membrane synthesis [4] [9]. Hypoxia further amplifies SCD1 expression (up to 200-fold in CoCl2-treated Caki-2 cells), creating a feed-forward loop where HIF-2α upregulates SCD1, and SCD1 stabilizes HIFs via ER stress modulation [9].

  • SCD1 as a Prognostic Biomarker: Immunohistochemical analysis of 359 ccRCC tumors revealed high SCD1 expression in 61.6% of cases, significantly correlating with advanced TNM stage (p=0.021), nodal metastasis (p=0.014), and high Fuhrman grade (p=0.014). Critically, SCD1 overexpression independently predicted poor overall survival (OS; HR=2.314; 95% CI=1.513–3.539; p=0.0031), with prognostic accuracy exceeding conventional parameters [7].

  • Therapeutic Synergy with Targeted Agents: Genetic or pharmacological SCD1 inhibition (via A939572) synergizes with mTOR inhibitors (e.g., temsirolimus) in ccRCC models. This combination suppresses tumor growth 3-fold more effectively than monotherapy in xenografts by simultaneously disrupting lipid homeostasis (SCD1i) and growth signaling (mTORi). Notably, SCD1 inhibitors circumvent toxicity limitations of VEGF-TKI/mTOR combinations [2] [4].

Beyond ccRCC, A939572 demonstrates broad antineoplastic activity through context-dependent mechanisms:

  • Immunomodulation: In lung adenocarcinoma models, A939572 treatment increases CCL4 secretion via Wnt/β-catenin suppression, recruiting dendritic cells and enhancing CD8+ T-cell infiltration. Combined with anti-PD-1, it achieves synergistic tumor regression [1] [3].

  • Autophagy Modulation: SCD1 inhibition induces ER stress and protective autophagy. Combining A939572 with chloroquine derivatives (e.g., amodiaquine) blocks autophagic flux, triggering apoptosis in therapy-resistant lung cancer spheroids [6].

  • Cancer Stem Cell Depletion: A939572 suppresses self-renewal of breast and ovarian CSCs by depleting membrane MUFAs, disrupting lipid raft-dependent Notch and Hedgehog signaling [1] [5].

Table 2: Preclinical Efficacy of A939572 in Cancer Models

Cancer ModelKey FindingsProposed MechanismsReference
ccRCC (786-O, Caki-1)↓ Proliferation (70%); ↑ apoptosis (4-fold); synergism with temsirolimus (CI<0.3)ER stress (ATF6, CHOP); FASN downregulation; neutral lipid depletion [2] [4]
Lung Adenocarcinoma↓ Spheroid growth; chemosensitization to cisplatin; DC recruitment via CCL4; synergy with anti-PD-1Wnt/β-catenin inhibition; ER stress; immunogenic chemokine secretion [1] [3]
Gastric Cancer↓ Proliferation (60%); ↑ ferroptosis (3.5-fold); ↓ stemness markers (CD44, SOX2); poor prognosis in SCD1-high patientsGPX4 suppression; iron accumulation; lipid peroxidation [10]
Hypoxic ccRCC (Caki-2)CoCl2-induced SCD1 (200-fold) reversed by A939572; oleate rescues proliferation; ↓ neutral lipid synthesisHIF-1α/2α suppression; SREBP-1c proteolysis [9]
Breast Cancer MDA-MB-231↓ Migration (80%); ↓ mammosphere formation; ↑ chemosensitivityLipid raft disruption; Notch/Jagged1 signaling inhibition [1] [5]

Properties

Product Name

A 939572

Molecular Formula

C20H22ClN3O3

Molecular Weight

387.86

Synonyms

4-(2-Chlorophenoxy)-N-[3-[(methylamino)carbonyl]phenyl]-1-piperidinecarboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.